1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate
Brand Name: Vulcanchem
CAS No.: 104744-50-5
VCID: VC0018083
InChI: InChI=1S/C18H18N8.2C2H4O2/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22;2*1-2(3)4/h1-10H,19-22H2;2*1H3,(H,3,4)
SMILES: CC(=O)O.CC(=O)O.C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N
Molecular Formula: C22H26N8O4
Molecular Weight: 466.502

1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate

CAS No.: 104744-50-5

Cat. No.: VC0018083

Molecular Formula: C22H26N8O4

Molecular Weight: 466.502

* For research use only. Not for human or veterinary use.

1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate - 104744-50-5

Specification

CAS No. 104744-50-5
Molecular Formula C22H26N8O4
Molecular Weight 466.502
IUPAC Name acetic acid;4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine
Standard InChI InChI=1S/C18H18N8.2C2H4O2/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22;2*1-2(3)4/h1-10H,19-22H2;2*1H3,(H,3,4)
Standard InChI Key VNLHFBVWKXKWOS-UHFFFAOYSA-N
SMILES CC(=O)O.CC(=O)O.C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N

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